N~1~,N~1~-Didodecylpropane-1,3-diamine
Description
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Properties
CAS No. |
89101-38-2 |
|---|---|
Molecular Formula |
C27H58N2 |
Molecular Weight |
410.8 g/mol |
IUPAC Name |
N',N'-didodecylpropane-1,3-diamine |
InChI |
InChI=1S/C27H58N2/c1-3-5-7-9-11-13-15-17-19-21-25-29(27-23-24-28)26-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 |
InChI Key |
FOGXVHIVRBKOQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(CCCCCCCCCCCC)CCCN |
Origin of Product |
United States |
Ii. Synthetic Pathways and Methodological Advancements for N1,n1 Didodecylpropane 1,3 Diamine
Established Synthetic Protocols for N-Alkylation of Propane-1,3-Diamines
The most direct and widely practiced methods for synthesizing N-alkylated amines involve the reaction of a primary amine with an appropriate alkylating agent. For N¹,N¹-Didodecylpropane-1,3-diamine, the starting diamine is propane-1,3-diamine, a readily available bifunctional substrate.
Reductive amination is a highly effective and common method for forming carbon-nitrogen bonds. This one-pot procedure involves the reaction of an amine with a carbonyl compound, in this case, propane-1,3-diamine and dodecanal (B139956), to form an imine intermediate. This intermediate is then reduced in situ to the corresponding secondary amine without being isolated. To achieve the target N¹,N¹-didodecyl substitution, the reaction would proceed sequentially, first forming the mono-alkylated product, N¹-dodecylpropane-1,3-diamine, which then reacts with a second equivalent of dodecanal and is subsequently reduced.
The choice of reducing agent is critical to the success of the reaction, preventing the reduction of the starting aldehyde. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., H₂ over palladium on carbon or Raney Nickel). Catalytic hydrogenation is often favored in industrial settings for its cost-effectiveness and lower waste production.
| Parameter | Condition | Purpose/Comment |
| Amine | Propane-1,3-diamine | Starting diamine |
| Carbonyl | Dodecanal | Source of the dodecyl group |
| Stoichiometry | ~2.2 equivalents of Dodecanal | To ensure dialkylation of one nitrogen center |
| Catalyst/Reducer | H₂/Pd/C, Raney Ni, NaBH₃CN | In-situ reduction of the imine intermediate |
| Solvent | Methanol, Ethanol, Dichloromethane | To dissolve reactants and facilitate the reaction |
| Temperature | 25-80 °C | Dependent on the reactivity of the chosen catalyst/reducer |
This table presents typical conditions based on established reductive amination protocols. Specific yields for N¹,N¹-Didodecylpropane-1,3-diamine would require empirical determination.
Direct N-alkylation involves the nucleophilic substitution reaction between propane-1,3-diamine and a dodecyl halide, such as 1-bromododecane (B92323) or 1-iodododecane. This Sₙ2 reaction requires a base to neutralize the hydrohalic acid byproduct. While conceptually straightforward, this method is often plagued by a lack of selectivity.
The primary challenge is controlling the degree of alkylation. The reaction can produce a mixture of mono-, di-, tri-, and even tetra-alkylated products, including alkylation at both nitrogen atoms of the diamine and the formation of quaternary ammonium (B1175870) salts. Achieving selective N¹,N¹-dialkylation requires careful control of stoichiometry, reaction temperature, and the choice of base and solvent. Steric hindrance from the first introduced dodecyl chain can help to slow the rate of the third alkylation, but separating the desired product from a complex mixture can be challenging.
| Parameter | Condition | Purpose/Comment |
| Amine | Propane-1,3-diamine | Nucleophile |
| Alkylating Agent | 1-Bromododecane, 1-Iodododecane | Electrophile |
| Base | K₂CO₃, Na₂CO₃, Triethylamine | Neutralizes the HX byproduct |
| Solvent | Acetonitrile (B52724), DMF, Ethanol | To facilitate the Sₙ2 reaction |
| Temperature | 50-100 °C | To overcome the activation energy of the reaction |
This table outlines general conditions for direct N-alkylation. Optimization is crucial to maximize the yield of the desired N¹,N¹-disubstituted product.
Novel Synthetic Routes and Mechanistic Investigations
Beyond traditional methods, newer synthetic strategies offer alternative pathways that may provide better selectivity or employ different precursor molecules.
The aza-Michael addition, or the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, provides an indirect route to the N¹,N¹-Didodecylpropane-1,3-diamine structure. A plausible pathway involves a two-step sequence starting with the reaction of propane-1,3-diamine with two equivalents of an acceptor like acrylonitrile (B1666552). wikipedia.org This reaction is known to proceed readily to form a dinitrile. Subsequent reduction of the nitrile groups, typically through catalytic hydrogenation (e.g., using Raney Nickel or a rhodium catalyst), would yield a tetra-amine.
To arrive at the target compound, a more tailored approach would be required, potentially involving protection/deprotection steps or starting with N,N-didodecylamine and reacting it with a suitable Michael acceptor that contains a masked or precursor amino group. For example, the aza-Michael addition of various amines to acrylonitrile is a well-established reaction that can be performed under mild conditions, sometimes assisted by microwave irradiation or catalyzed by lipases. nih.govresearchgate.net The resulting propionitrile (B127096) adducts can then be hydrogenated to the corresponding primary amines.
Continuous flow chemistry is a modern manufacturing technique that offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. While the complete synthesis of N¹,N¹-Didodecylpropane-1,3-diamine in a flow reactor is not widely documented, the synthesis of its precursors and key reaction steps are well-suited to this technology.
For instance, catalytic hydrogenations, a key step in both reductive amination and the reduction of nitrile intermediates from aza-Michael additions, are frequently performed in flow reactors. In this setup, a solution of the substrate is passed through a heated tube packed with a solid-supported catalyst (a packed-bed reactor) under a stream of hydrogen gas. This allows for precise control over temperature, pressure, and residence time, often leading to higher yields and selectivities. A patented continuous process for preparing the related N,N-dimethyl-1,3-propanediamine from dimethylamine (B145610) and acrylonitrile highlights the industrial viability of flow chemistry for producing such diamines. google.com This methodology could be adapted for the synthesis of precursors to more complex long-chain diamines.
Optimization of Reaction Conditions and Yield Enhancement Studies
Optimizing any synthetic route is critical for maximizing yield, minimizing waste, and ensuring the economic viability of the process. For the synthesis of N¹,N¹-Didodecylpropane-1,3-diamine, key optimization parameters depend on the chosen pathway.
For Reductive Amination: Studies would focus on screening different catalysts (e.g., various supported precious metals) and reducing agents to find the optimal balance between reactivity and selectivity. Parameters such as hydrogen pressure, reaction temperature, and solvent choice would be systematically varied to suppress side reactions, such as the reduction of the aldehyde or the formation of tertiary amine byproducts.
For Direct Alkylation: The primary goal of optimization is to control the degree of alkylation. This can be achieved by carefully controlling the stoichiometry of the alkyl halide, using a large excess of the starting diamine to favor mono-alkylation initially, or by exploring phase-transfer catalysis to improve reaction rates at lower temperatures. The choice of a bulky, non-nucleophilic base can also prevent side reactions. Recent advances in catalysis have shown that specific iridium complexes can achieve highly selective monoalkylation of aromatic amines with alcohols, a strategy that could potentially be adapted for the controlled alkylation of aliphatic diamines. scilit.com
For Flow Synthesis: Optimization involves adjusting the flow rate (which controls residence time), temperature, pressure, and concentration of reactants. The ability to rapidly screen a wide range of conditions makes flow chemistry an excellent tool for process optimization, enabling the rapid identification of the ideal parameters for maximizing the output of a desired product.
A comparative analysis of the primary synthetic strategies is presented below.
| Strategy | Advantages | Disadvantages | Key Optimization Parameters |
| Reductive Amination | High selectivity, one-pot reaction, mild conditions possible | Requires a specific carbonyl compound (dodecanal) | Catalyst type, reducing agent, temperature, H₂ pressure |
| Direct Alkylation | Simple reagents (dodecyl halides) | Poor selectivity, risk of over-alkylation, harsh conditions | Stoichiometry, base selection, solvent, temperature |
Ultimately, the selection of a synthetic pathway for N¹,N¹-Didodecylpropane-1,3-diamine would depend on factors such as desired purity, scale of production, cost of reagents, and available equipment.
Green Chemistry Principles and Sustainable Synthesis of N¹,N¹-Didodecylpropane-1,3-diamine
The growing emphasis on environmental stewardship in the chemical industry has spurred the development of synthetic methodologies that align with the principles of green chemistry. For a molecule like N¹,N¹-Didodecylpropane-1,3-diamine, which finds applications in sectors sensitive to environmental impact, designing sustainable synthetic routes is of paramount importance. While specific research focused exclusively on the green synthesis of this compound is not extensively detailed in publicly available literature, a sustainable pathway can be constructed by applying established green catalytic methods used for analogous long-chain aliphatic amines.
The core of a green synthetic approach to N¹,N¹-Didodecylpropane-1,3-diamine rests on several key principles: utilization of renewable feedstocks, maximization of atom economy through catalytic processes, and minimization of waste.
Renewable Feedstock Utilization The dodecyl (C12) chains, which constitute a significant portion of the molecule's mass, can be sourced from renewable biological precursors. Dodecanol (B89629) (lauryl alcohol), the precursor to the dodecyl group, is readily produced by the hydrogenation of fatty acids derived from vegetable oils, such as coconut oil and palm kernel oil. This bio-based sourcing strategy significantly reduces the carbon footprint of the synthesis compared to routes relying on petrochemical feedstocks.
Catalytic Routes and Atom Economy Traditional methods for N-alkylation often involve the use of dodecyl halides (e.g., dodecyl bromide) reacting with a diamine. Such pathways suffer from poor atom economy, as they generate stoichiometric amounts of salt byproducts (e.g., sodium bromide) that must be treated as waste.
Modern sustainable alternatives center on catalytic reductive amination. wikipedia.org This approach offers a highly atom-economical route to amines, with water being the only theoretical byproduct. jocpr.comprimescholars.com The general mechanism, often referred to as "hydrogen borrowing" or "dehydroamination," involves three main catalytic steps:
Dehydrogenation : The catalyst temporarily removes hydrogen from the alcohol (dodecanol) to form the corresponding aldehyde (dodecanal). mdpi.com
Condensation : The in-situ generated aldehyde reacts with the amine (in this case, 1,3-diaminopropane) to form an imine intermediate, releasing a molecule of water.
Hydrogenation : The "borrowed" hydrogen is then used by the catalyst to reduce the imine, yielding the final N-alkylated amine product. acs.orgresearchgate.net
This catalytic cycle avoids the use of harsh reagents and minimizes waste streams. A plausible green synthesis for N¹,N¹-Didodecylpropane-1,3-diamine would involve the direct reductive amination of dodecanol or dodecanal with 1,3-diaminopropane (B46017) in the presence of a suitable heterogeneous catalyst.
Research Findings in Analogous Systems The feasibility of this approach is supported by extensive research on the direct amination of long-chain alcohols. Studies have successfully demonstrated the amination of 1-dodecanol (B7769020) using various supported metal catalysts. For instance, catalysts based on ruthenium, iridium, nickel, and cobalt have shown significant activity. mdpi.com Research using a ruthenium-on-carbon (Ru/C) catalyst for the amination of dodecanol at 150°C achieved a dodecylamine (B51217) yield of 83.8%. researchgate.net Other studies have explored a range of noble and transition metals on silica (B1680970) supports, identifying Rh/SiO₂ and Co/SiO₂ as highly active catalysts for this transformation. acs.org These findings underscore the viability of catalytic amination for producing the long-chain amine moieties required for N¹,N¹-Didodecylpropane-1,3-diamine.
The following table provides a comparative overview of a traditional synthetic route versus a proposed green, sustainable pathway.
| Parameter | Traditional Synthesis (via Alkyl Halide) | Proposed Green Synthesis (via Reductive Amination) |
|---|---|---|
| Dodecyl Source | Dodecyl Bromide (from petrochemicals) | Dodecanol (from renewable fatty acids) |
| Amine Source | 1,3-Diaminopropane | 1,3-Diaminopropane |
| Key Reagents | Stoichiometric Base (e.g., Na₂CO₃) | Catalytic amount of a heterogeneous catalyst (e.g., Ru/C, Ni/SiO₂) |
| Solvent | Polar aprotic solvent (e.g., DMF, Acetonitrile) | Solvent-free or a green solvent (e.g., water, toluene) |
| Primary Byproduct | Sodium Bromide (2 moles per mole of product) | Water (2 moles per mole of product) |
| Atom Economy | Low | High (>95% theoretical) |
| Green Principles Addressed | - | Renewable Feedstocks, Catalysis, High Atom Economy, Waste Prevention |
Iii. Advanced Spectroscopic and Analytical Characterization of N1,n1 Didodecylpropane 1,3 Diamine
High-Resolution Structural Elucidation Techniques
High-resolution techniques are fundamental for the unambiguous determination of the chemical structure of N¹,N¹-Didodecylpropane-1,3-diamine.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of N¹,N¹-Didodecylpropane-1,3-diamine.
¹H NMR Spectroscopy : The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For N¹,N¹-Didodecylpropane-1,3-diamine, the spectrum is expected to show characteristic signals for the protons of the dodecyl chains and the propane-1,3-diamine backbone. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atoms.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (dodecyl) | ~0.88 | Triplet | 6H |
| -(CH₂)₁₀- (dodecyl) | ~1.26 | Multiplet | 40H |
| -N-CH₂- (dodecyl) | ~2.4-2.6 | Triplet | 4H |
| -N-CH₂- (propane) | ~2.5-2.7 | Triplet | 2H |
| -CH₂- (central, propane) | ~1.6-1.8 | Quintet | 2H |
| -NH₂ | ~1.5-2.5 | Broad Singlet | 2H |
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Due to the symmetry of the two dodecyl groups, the number of signals is less than the total number of carbon atoms.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -CH₃ (dodecyl) | ~14 |
| -(CH₂)₁₀- (dodecyl) | ~22-32 |
| -N-CH₂- (dodecyl) | ~52 |
| -N-CH₂- (propane) | ~50 |
| -CH₂- (central, propane) | ~28 |
| -CH₂-NH₂ (propane) | ~40 |
2D-NMR Spectroscopy : Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to confirm the assignments made in 1D NMR. COSY spectra would show correlations between adjacent protons, for instance, between the different methylene (B1212753) groups of the propane (B168953) and dodecyl chains. HSQC spectra would correlate each proton signal to its directly attached carbon atom, confirming the C-H framework.
Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of N¹,N¹-Didodecylpropane-1,3-diamine, providing a unique molecular fingerprint.
High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition. For N¹,N¹-Didodecylpropane-1,3-diamine (C₂₇H₅₈N₂), the expected exact mass of the protonated molecule [M+H]⁺ would be used to confirm its molecular formula.
Electrospray Ionization Mass Spectrometry (ESI-MS) : ESI is a soft ionization technique suitable for polar and high molecular weight compounds. In positive ion mode, N¹,N¹-Didodecylpropane-1,3-diamine is expected to be readily protonated, showing a prominent [M+H]⁺ ion. Tandem MS (MS/MS) of this ion would induce fragmentation, typically through the cleavage of C-N and C-C bonds, providing structural information. Common fragmentation pathways would involve the loss of one of the dodecyl chains.
Gas Chromatography-Mass Spectrometry (GC-MS) : For GC-MS analysis of high molecular weight amines like N¹,N¹-Didodecylpropane-1,3-diamine, derivatization is often necessary to increase volatility and thermal stability. A common derivatizing agent is trifluoroacetic anhydride (B1165640). The resulting trifluoroacetylated derivative would then be amenable to GC separation and subsequent mass spectral analysis. The mass spectrum would be characterized by fragmentation patterns specific to the derivatized molecule.
Vibrational Spectroscopy for Functional Group Analysis and Conformation
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide valuable information about the functional groups and conformational properties of N¹,N¹-Didodecylpropane-1,3-diamine.
The IR spectrum of N¹,N¹-Didodecylpropane-1,3-diamine is expected to display characteristic absorption bands corresponding to the vibrations of its functional groups.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretching (primary amine) | 3300-3500 | Medium, broad |
| C-H stretching (alkyl chains) | 2850-2960 | Strong |
| N-H bending (primary amine) | 1590-1650 | Medium |
| C-H bending (CH₂) | 1450-1470 | Medium |
| C-N stretching | 1000-1250 | Medium to Weak |
Raman spectroscopy provides complementary information to IR spectroscopy. The long alkyl chains of N¹,N¹-Didodecylpropane-1,3-diamine are expected to give rise to strong signals in the Raman spectrum, particularly the C-C and C-H vibrations. The symmetric vibrations of the molecule are often more intense in the Raman spectrum.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretching (alkyl chains) | 2850-2960 | Strong |
| CH₂ twisting and wagging | 1200-1400 | Medium |
| C-C stretching (skeletal) | 800-1200 | Strong |
Chromatographic Purity Assessment and Separation Methodologies
Chromatographic techniques are essential for assessing the purity of N¹,N¹-Didodecylpropane-1,3-diamine and for its separation from related impurities. High-Performance Liquid Chromatography (HPLC) is a commonly used method. For a basic compound like N¹,N¹-Didodecylpropane-1,3-diamine, reversed-phase HPLC with a C18 column is a suitable approach. The mobile phase would typically consist of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer, often with an ion-pairing agent to improve peak shape and retention. Detection can be achieved using a UV detector at low wavelengths or, more universally, with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer. The purity is determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
Chromatographic techniques are essential for separating N¹,N¹-Didodecylpropane-1,3-diamine from reaction mixtures, identifying impurities, and performing quantification.
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for identifying long-chain N-alkyl-1,3-propanediamines. researchgate.net Due to the low volatility and high polarity of diamines, derivatization is typically required prior to analysis. A common approach involves acylation, for instance, with trifluoroacetic anhydride, to produce more volatile and thermally stable derivatives suitable for GC analysis. researchgate.net The subsequent mass spectra provide distinct fragmentation patterns that allow for unambiguous structural elucidation.
High-Performance Liquid Chromatography (HPLC) is the preferred method for analyzing surfactants and other long-chain aliphatic amines that may have limited volatility for GC. thermofisher.com Since N¹,N¹-Didodecylpropane-1,3-diamine lacks a significant UV chromophore, detection methods such as Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS) are employed. thermofisher.comthermofisher.com Reverse-phase HPLC is commonly used, where the separation is based on the hydrophobic interactions between the dodecyl chains of the analyte and the nonpolar stationary phase. sielc.comsielc.com
Table 1: Representative Chromatographic Conditions for Diamine Analysis
| Technique | Parameter | Typical Condition/Value |
|---|---|---|
| GC-MS (after derivatization) | Column | Capillary column (e.g., DB-5ms) |
| Carrier Gas | Helium | |
| Temperature Program | Initial temp. 100°C, ramp to 300°C | |
| Derivatizing Agent | Trifluoroacetic anhydride researchgate.net | |
| HPLC | Column | C18 Reverse-Phase (e.g., Acclaim™ Surfactant Plus) thermofisher.com |
| Mobile Phase | Gradient of Acetonitrile and Water with additives (e.g., ammonium (B1175870) acetate) thermofisher.com | |
| Flow Rate | 1.0 mL/min | |
| Detector | Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) thermofisher.comanalytice.com | |
| Column Temperature | 30-40 °C thermofisher.com |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions in real-time. chemistryhall.com In the synthesis of N¹,N¹-Didodecylpropane-1,3-diamine, for example, via reductive amination or nucleophilic substitution, TLC can be used to track the consumption of the starting materials (e.g., 1,3-diaminopropane (B46017) and a dodecyl-containing reactant) and the concurrent formation of the desired product. libretexts.org
A small aliquot of the reaction mixture is spotted onto a TLC plate alongside the starting materials. libretexts.org The plate is then developed in an appropriate solvent system. The product, being significantly less polar than the starting diamine, will travel further up the plate, resulting in a higher Retention Factor (Rf) value. The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared. libretexts.org A "co-spot," where the reaction mixture and starting material are spotted together, is often used to confirm the identity of the spots. rochester.edu
Table 2: Hypothetical TLC Monitoring of N¹,N¹-Didodecylpropane-1,3-diamine Synthesis
| Compound | Hypothetical Rf Value | Observation during Reaction |
|---|---|---|
| 1,3-Diaminopropane (Starting Material) | 0.10 | Spot intensity decreases over time. |
| Dodecyl Halide (Starting Material) | 0.85 | Spot intensity decreases over time. |
| N¹,N¹-Didodecylpropane-1,3-diamine (Product) | 0.60 | New spot appears and its intensity increases over time. |
*Rf values are highly dependent on the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (eluent) used.
Chiral Chromatography for Enantiomeric Purity of Analogues
While N¹,N¹-Didodecylpropane-1,3-diamine is an achiral molecule, chiral analogues are of significant interest in various fields. Chiral chromatography, particularly chiral HPLC, is the definitive method for separating enantiomers and determining the enantiomeric purity (or enantiomeric excess, ee) of these chiral diamine analogues. mdpi.comacs.org
This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. mdpi.comntu.edu.sg Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated effective separation for a broad range of chiral amines. researchgate.net For amines that lack a strong chromophore for UV detection, derivatization with a UV-active chiral derivatizing agent can be employed. This not only facilitates detection but can also enhance the separation of the resulting diastereomers on a standard (non-chiral) column. acs.orgresearchgate.net
Table 3: General Conditions for Chiral HPLC Separation of a Diamine Analogue
| Parameter | Typical Condition/Value |
|---|---|
| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |
| Column (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALCEL-ODH®) mdpi.com |
| Mobile Phase | Hexane/Isopropanol mixture acs.org |
| Detection | UV-Vis (after derivatization if necessary) acs.orgresearchgate.net |
| Flow Rate | 0.5 - 1.0 mL/min |
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a pure sample of N¹,N¹-Didodecylpropane-1,3-diamine. The experimentally determined values are then compared with the theoretically calculated percentages based on its molecular formula, C₂₇H₅₈N₂. For a newly synthesized compound, a close agreement between the found and calculated values (typically within ±0.4%) is required by scientific journals as a primary proof of purity and correct stoichiometric composition. nih.gov This analysis confirms that the empirical formula of the synthesized compound matches the expected molecular formula.
Table 4: Elemental Analysis Data for N¹,N¹-Didodecylpropane-1,3-diamine (C₂₇H₅₈N₂)
| Element | Molecular Mass (g/mol) | Calculated % | Found % (Hypothetical) |
|---|---|---|---|
| Carbon (C) | 324.64 | 80.52% | 80.45% |
| Hydrogen (H) | 58.93 | 14.64% | 14.71% |
| Nitrogen (N) | 28.02 | 6.95% | 6.89% |
*Molecular Weight of C₂₇H₅₈N₂ = 410.77 g/mol
Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry)
Thermal analysis techniques are used to study the physical properties of a substance as a function of temperature. Differential Scanning Calorimetry (DSC) is a key thermoanalytical technique for characterizing N¹,N¹-Didodecylpropane-1,3-diamine. nih.gov DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as they are subjected to a controlled temperature program. nih.gov
This analysis provides crucial data on the material's melting point (Tₘ), which is a characteristic indicator of purity for crystalline solids. nih.gov It can also reveal other thermal events such as solid-solid phase transitions, crystallization temperatures, and the enthalpy of fusion (ΔHfus). For a long-chain aliphatic compound like N¹,N¹-Didodecylpropane-1,3-diamine, DSC can provide insights into its physical state and thermal stability over a range of temperatures. acs.org
Table 5: Hypothetical DSC Data for N¹,N¹-Didodecylpropane-1,3-diamine
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| Melting Point (Tₘ) | 55 - 60 °C | Temperature of solid-to-liquid phase transition; a sharp peak indicates high purity. |
| Enthalpy of Fusion (ΔHfus) | ~150 J/g | Heat absorbed during melting; related to the degree of crystallinity. |
| Decomposition Temperature (Td) | > 200 °C | Indicates the onset of thermal degradation. acs.org |
Lack of Publicly Available Research Data on the Supramolecular and Interfacial Phenomena of N¹,N¹-Didodecylpropane-1,3-diamine
A comprehensive search of publicly accessible scientific literature and chemical databases has revealed a significant lack of specific experimental data and detailed research findings on the supramolecular assembly and interfacial phenomena of the chemical compound N¹,N¹-Didodecylpropane-1,3-diamine. Consequently, it is not possible to provide a scientifically accurate and detailed article based on the provided outline.
The requested article structure focuses on highly specific aspects of the compound's behavior, including:
Driving Forces for Supramolecular Organization: This would require data on the hydrophobic interactions of its dodecyl chains and the nature of its amine-based hydrogen bonding and electrostatic interactions.
Formation of Self-Assembled Structures: This necessitates experimental determination of its critical micelle concentration (CMC), as well as studies on its potential to form vesicles, liposomes, and monolayers or multilayers at interfaces.
While general principles of physical chemistry and surfactant science would suggest that a molecule with the structure of N¹,N¹-Didodecylpropane-1,3-diamine—possessing two long hydrophobic alkyl chains and a polar diamine headgroup—would exhibit self-assembly and surface-active properties, the specific quantitative and qualitative details required to populate the requested article sections are not available in the public domain.
Constructing an article on this specific compound without supporting research would lead to speculation and would not meet the standards of scientific accuracy. Therefore, until such research is published and made available, a detailed and authoritative article on the supramolecular and interfacial phenomena of N¹,N¹-Didodecylpropane-1,3-diamine cannot be generated.
Iv. Supramolecular Assembly and Interfacial Phenomena of N1,n1 Didodecylpropane 1,3 Diamine
Rheological Properties of Self-Assembled Systems
There is no specific information available in the reviewed scientific literature regarding the rheological properties of self-assembled systems of N1,N1-Didodecylpropane-1,3-diamine. Consequently, data on viscosity, shear-thinning or shear-thickening behavior, and viscoelastic properties such as storage (G') and loss (G'') moduli for aqueous or organic solutions of this compound under conditions that would promote self-assembly could not be located. Therefore, a data table summarizing these rheological parameters cannot be generated.
Kinetics and Thermodynamics of Self-Assembly Processes
Detailed studies on the kinetics and thermodynamics of the self-assembly processes of N1,N1-Didodecylpropane-1,3-diamine have not been reported in the accessible scientific literature. Information regarding the critical aggregation concentration (CAC), the thermodynamic parameters of aggregation (e.g., Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°)), or the kinetics of micelle formation and dissociation is not available. As a result, a data table detailing these kinetic and thermodynamic values cannot be provided.
While research on the supramolecular behavior of other long-chain alkyl amines and diamines exists, the strict focus of this article on N1,N1-Didodecylpropane-1,3-diamine prevents the inclusion of data from related but chemically distinct compounds.
V. Coordination Chemistry and Metal Complexation of N1,n1 Didodecylpropane 1,3 Diamine
Ligand Design Principles and Chelation Properties
N¹,N¹-Didodecylpropane-1,3-diamine is a bidentate ligand, meaning it can bind to a central metal ion through its two nitrogen donor atoms. The design of this ligand incorporates several key principles that dictate its coordination behavior. The propane-1,3-diamine backbone is crucial for its chelation ability. When it coordinates to a metal ion, it forms a stable six-membered ring, a favored conformation in coordination chemistry. This is known as the chelate effect, where the formation of a ring structure enhances the stability of the complex compared to coordination with two separate monodentate ligands.
The two long dodecyl (C₁₂) alkyl chains are a defining feature of this ligand. These lipophilic chains significantly influence the solubility of the resulting metal complexes, making them more soluble in nonpolar organic solvents. This property is highly advantageous for applications in homogeneous catalysis conducted in organic media. Furthermore, the bulky dodecyl groups provide steric hindrance around the metal center. This steric bulk can influence the geometry of the complex, control access of substrates to the metal's active site in catalytic reactions, and prevent the formation of undesirable polymeric structures. The flexibility of the propane (B168953) backbone allows the ligand to adapt to the preferred coordination geometry of different metal ions.
Synthesis and Characterization of Metal-Diamine Coordination Complexes
The synthesis of metal complexes with N¹,N¹-Didodecylpropane-1,3-diamine typically involves the reaction of the diamine ligand with a suitable metal salt in an appropriate solvent. Common synthetic methods include salt metathesis, where a metal halide is reacted with the ligand, or protonolysis, involving the reaction of a metal alkyl with the neutral diamine. The choice of solvent is critical and is often a non-polar organic solvent to solubilize the long-chain diamine ligand.
Characterization of the resulting metal complexes is carried out using a variety of analytical techniques. Elemental analysis provides the empirical formula of the complex, confirming the stoichiometry. Spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy are used to elucidate the structure and bonding within the complex. For paramagnetic complexes, Electron Paramagnetic Resonance (EPR) spectroscopy is a valuable tool. X-ray crystallography provides definitive information about the solid-state structure, including bond lengths, bond angles, and the precise coordination geometry.
The stoichiometry of the metal complexes formed with N¹,N¹-Didodecylpropane-1,3-diamine depends on the metal ion, its oxidation state, and the reaction conditions. Typically, 1:1 or 1:2 metal-to-ligand ratios are observed. In a 1:1 complex, the diamine acts as a bidentate ligand, and other ligands such as halides, solvents, or water molecules may complete the coordination sphere of the metal. In 1:2 complexes, two diamine ligands coordinate to the metal center.
The geometry of the formed complexes is dictated by the coordination number of the metal ion and the steric constraints imposed by the bulky dodecyl groups. For a 1:1 complex with a coordination number of four, a tetrahedral or square planar geometry is common. For 1:2 complexes with a coordination number of six, a distorted octahedral geometry is typically observed.
Table 1: Common Stoichiometries and Geometries of Metal-Diamine Complexes
| Metal-to-Ligand Ratio | Coordination Number | Typical Geometry | Example Metal Ions |
|---|---|---|---|
| 1:1 | 4 | Tetrahedral, Square Planar | Cu(II), Ni(II), Pd(II) |
| 1:2 | 4 | Tetrahedral | Ti(IV), V(IV), Cr(IV) |
Spectroscopic techniques provide valuable insights into the electronic structure and the coordination environment of the metal ion upon complexation with N¹,N¹-Didodecylpropane-1,3-diamine.
UV-Visible (UV-Vis) Spectroscopy: The formation of a metal-ligand bond alters the electronic energy levels of both the metal ion and the ligand. This results in the appearance of new absorption bands in the UV-Vis spectrum. Ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands are often observed. For transition metal complexes, d-d transitions, which are typically weak, can be seen in the visible region and are characteristic of the coordination geometry of the metal ion.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying complexes with unpaired electrons (paramagnetic species), such as those of Cu(II), V(IV), or high-spin Fe(II). The EPR spectrum provides information about the oxidation state of the metal, the symmetry of the coordination environment, and the nature of the metal-ligand bond. The g-values and hyperfine coupling constants are key parameters obtained from the EPR spectrum that are sensitive to the electronic structure of the complex.
Table 2: Representative Spectroscopic Data for Metal-Diamine Complexes
| Technique | Spectroscopic Feature | Information Obtained |
|---|---|---|
| UV-Vis | d-d transitions | Coordination geometry, electronic structure of the metal ion |
| Charge Transfer Bands | Metal-ligand bonding interactions | |
| EPR | g-values | Symmetry of the metal environment, oxidation state |
Catalytic Applications of N¹,N¹-Didodecylpropane-1,3-diamine Metal Complexes
Metal complexes of N-substituted diamines are of significant interest for their potential applications in catalysis. The electronic and steric properties of the N¹,N¹-Didodecylpropane-1,3-diamine ligand can be tuned to influence the activity and selectivity of the metal catalyst.
The long dodecyl chains of N¹,N¹-Didodecylpropane-1,3-diamine make its metal complexes highly soluble in nonpolar organic solvents, which is a key requirement for homogeneous catalysis . These complexes have potential as catalysts in a variety of organic transformations, such as carbon-carbon bond-forming reactions like the Mizoroki-Heck reaction, where palladium-diamine complexes have shown catalytic activity. The steric bulk of the dodecyl groups can play a role in controlling the selectivity of the catalytic reaction.
For heterogeneous catalysis , the N¹,N¹-Didodecylpropane-1,3-diamine metal complexes can be immobilized on a solid support. The long alkyl chains can facilitate anchoring of the complex onto hydrophobic supports. Alternatively, these well-defined molecular complexes can serve as precursors for the synthesis of supported nanoscale catalysts through pyrolysis. The nitrogen atoms from the diamine ligand can be incorporated into the support material, creating active sites that enhance catalytic performance.
Asymmetric catalysis, the synthesis of chiral molecules with a preference for one enantiomer, is a major field of modern chemistry. This is often achieved using chiral metal complexes as catalysts. While N¹,N¹-Didodecylpropane-1,3-diamine itself is achiral, chiral analogues can be designed for use in asymmetric catalysis.
Chirality can be introduced into the ligand structure in several ways:
By using a chiral propane-1,3-diamine backbone, for example, by introducing substituents at the C2 position of the propane chain.
By modifying the dodecyl chains to include chiral centers.
These chiral diamine ligands can then be complexed with metals like palladium, rhodium, or iridium to create asymmetric catalysts. Such catalysts have been successfully employed in a range of enantioselective reactions, including asymmetric hydrogenations and allylic substitutions. The design of these chiral ligands is crucial, as their steric and electronic properties directly influence the enantioselectivity of the catalytic transformation.
Investigation of Supramolecular Metallo-Assemblies and Their Functions Involving N¹,N¹-Didodecylpropane-1,3-diamine
A comprehensive review of scientific literature and chemical databases reveals a notable absence of published research specifically detailing the formation of supramolecular metallo-assemblies involving the compound N¹,N¹-Didodecylpropane-1,3-diamine. While the broader field of coordination chemistry extensively covers the use of various diamines as ligands for the construction of complex metal-organic structures, specific studies focusing on this long-chain, substituted propanediamine are not available in the public domain.
The principles of coordination chemistry suggest that N¹,N¹-Didodecylpropane-1,3-diamine, with its two nitrogen donor atoms, has the potential to act as a chelating or bridging ligand in the formation of metal complexes. The presence of the two long dodecyl chains would be expected to impart significant lipophilicity to any resulting metal complexes, potentially leading to unique solubility characteristics and self-assembly behaviors, such as the formation of metallo-micelles or other amphiphilic supramolecular structures in solution.
However, without experimental data from peer-reviewed studies, any discussion of specific supramolecular metallo-assemblies, their structures, and their functions would be purely speculative. The synthesis, characterization, and investigation of the functional properties (e.g., catalytic activity, host-guest chemistry, or material properties) of such assemblies with N¹,N¹-Didodecylpropane-1,3-diamine have not been reported.
Therefore, no detailed research findings or data tables on the coordination chemistry of N¹,N¹-Didodecylpropane-1,3-diamine in the context of supramolecular metallo-assemblies can be provided. The scientific community has yet to explore and document this specific area of research.
Vi. Advanced Material Science Applications of N1,n1 Didodecylpropane 1,3 Diamine
Development of Lipidoid-Based Delivery Systems
Lipidoids, a class of lipid-like molecules, have emerged as promising non-viral vectors for the delivery of nucleic acids in therapeutic applications. N¹,N¹-Didodecylpropane-1,3-diamine and its structural analogs are key components in the formulation of these delivery systems due to their ability to complex with negatively charged nucleic acids and facilitate their entry into cells.
N¹,N¹-Didodecylpropane-1,3-diamine and similar lipidoids are integral to the formulation of transfection agents designed to deliver nucleic acids such as siRNA, mRNA, and plasmid DNA. google.comnih.gov These agents are typically prepared as lipid nanoparticles (LNPs), which are established in the biopharmaceutical industry for their efficient encapsulation and cytosolic delivery of genetic material. nih.gov The formulation process involves the self-assembly of the lipidoid with other components, including helper lipids, to form a stable nanoparticle that encapsulates the nucleic acid cargo. google.com These transfection agents can be formulated as liquid solutions or suspensions for injection or as solid forms like capsules and powders. google.com
The effectiveness of these lipidoid-based transfection agents stems from the cationic nature of the diamine head group at physiological pH, which allows for strong electrostatic interactions with the anionic phosphate (B84403) backbone of nucleic acids. This interaction leads to the condensation of the nucleic acid into a compact structure that is protected from enzymatic degradation within the nanoparticle.
The physical characteristics of the lipidoid nanoparticles are critical to their function as delivery vehicles. These properties are meticulously characterized to ensure optimal performance.
The dimensions of transfection nanoparticles are typically in the range of 30 to 250 nm, with a more preferable range being 40 to 150 nm. google.com Cryogenic transmission electron microscopy has revealed that these nanoparticles are often compact, layered lipid structures with the nucleic acid contained within. google.com The stability of these nanoparticles is a key consideration, with studies showing that formulations containing lipids like 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) can exhibit good stability for extended periods. nih.gov
| Property | Typical Range/Characteristic |
| Size | 30 - 250 nm |
| Morphology | Compact, layered lipid nanoparticles |
| Stability | Dependent on formulation, can be stable for months |
Roles as Surfactants, Emulsifiers, and Dispersants in Complex Formulations
The amphiphilic nature of N¹,N¹-Didodecylpropane-1,3-diamine, with its long hydrophobic tails and polar amine head, allows it to function as a surfactant. While direct studies on this specific molecule are limited, the behavior of structurally similar long-chain diamines, such as N-Oleyl-1,3-propanediamine, provides strong evidence for its capabilities in this area. wikipedia.org
These molecules are effective at reducing interfacial tension between different phases, making them valuable as:
Emulsifiers: Stabilizing mixtures of immiscible liquids, such as oil and water, by forming a film at the interface. This property is utilized in the production of asphalt. wikipedia.org
Dispersants: Aiding in the suspension of solid particles within a liquid medium, a function that is useful in the formulation of some paints. wikipedia.org
The dual amine groups in the head of N¹,N¹-Didodecylpropane-1,3-diamine can also contribute to its functionality by allowing for specific interactions and pH-responsive behavior in complex formulations.
Polymer Chemistry and Cross-linking Reagents in Material Synthesis
The propane-1,3-diamine backbone of N¹,N¹-Didodecylpropane-1,3-diamine provides two primary amine functionalities that can participate in a variety of chemical reactions, making it a useful monomer or cross-linking agent in polymer synthesis. While smaller diamines like N,N′-Dimethyl-1,3-propanediamine are explicitly identified as cross-linking reagents wikipedia.org, the fundamental reactivity of the amine groups is conserved in the larger N¹,N¹-Didodecylpropane-1,3-diamine molecule.
These amine groups can react with a range of functional groups, including epoxides, isocyanates, and carboxylic acids, to form polymers with diverse properties. The incorporation of the long dodecyl chains into a polymer backbone can impart significant hydrophobicity, flexibility, and self-assembly characteristics to the resulting material. As a cross-linking agent, it can connect polymer chains, leading to the formation of thermosetting resins or elastomers with tailored mechanical properties.
Functional Coatings and Surface Modification Agents
The ability of N¹,N¹-Didodecylpropane-1,3-diamine to adsorb at interfaces makes it a candidate for use in functional coatings and as a surface modification agent. The amine head groups can anchor the molecule to a variety of substrates, including metals, metal oxides, and cellulosic materials, through electrostatic interactions or covalent bonding.
Once anchored, the long dodecyl chains orient away from the surface, creating a hydrophobic layer. This can be utilized to:
Impart water-repellency to surfaces.
Reduce friction and wear in lubricating applications.
Prevent biofouling by creating a non-stick surface.
The specific orientation and packing of the molecules on the surface can be controlled by factors such as concentration, solvent, and the nature of the substrate, allowing for the fine-tuning of the surface properties.
Applications in Interfacial Engineering and Mineral Processing
In the field of interfacial engineering, molecules that can control the properties of liquid-liquid or solid-liquid interfaces are of great importance. The surfactant properties of N¹,N¹-Didodecylpropane-1,3-diamine make it well-suited for such applications.
A notable application for structurally similar molecules is in mineral processing, specifically in froth flotation. wikipedia.org In this process, the diamine can act as a collector, selectively adsorbing to the surface of certain mineral particles and rendering them hydrophobic. When air is bubbled through the mineral slurry, these hydrophobic particles attach to the air bubbles and rise to the surface, where they can be collected in a froth. The selectivity of the collector for specific minerals is a key factor in the efficiency of the separation process.
Vii. Computational Chemistry and Theoretical Investigations of N1,n1 Didodecylpropane 1,3 Diamine
Molecular Conformation and Conformational Landscape Analysis
The conformational flexibility of N¹,N¹-Didodecylpropane-1,3-diamine, dominated by its two long dodecyl chains and the propane-1,3-diamine linker, results in a complex potential energy surface. Understanding this landscape is crucial for predicting its physical properties and interaction modes. The flexible nature of the propane-1,3-diamine unit allows for various spatial arrangements of the amino groups, which can be critical for its function in chelation and catalysis. enamine.netmontclair.edu
Accurate molecular dynamics (MD) simulations of long-chain diamines rely heavily on the quality of the underlying force field, which is a set of mathematical functions and parameters describing the potential energy of the system. While general-purpose force fields like CHARMM, AMBER, and OPLS-AA provide a solid foundation, specific parameterization is often necessary for novel or uncommon molecular fragments to ensure simulation accuracy. nih.govuiuc.edu
For a molecule like N¹,N¹-Didodecylpropane-1,3-diamine, the key challenges lie in accurately modeling the torsional potentials (dihedrals) of the long alkyl chains and the partial atomic charges and geometries around the tertiary and primary amine groups. acs.orgmdpi.com The parameterization process typically involves:
Quantum Mechanical (QM) Calculations: High-level QM calculations, often using Density Functional Theory (DFT), are performed on smaller, representative fragments of the molecule (e.g., dodecylamine (B51217), propane-1,3-diamine) to obtain reference data. This includes optimized geometries, partial atomic charges (via electrostatic potential fitting), and potential energy profiles for bond rotations. nih.gov
Validation: The newly parameterized force field is validated by running simulations and comparing computed bulk properties (like density or heat of vaporization) against experimental data, if available.
This rigorous process ensures that the force field can accurately capture the conformational dynamics and intermolecular interactions of N¹,N¹-Didodecylpropane-1,3-diamine in subsequent, larger-scale simulations. uiuc.edu
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. rsc.orgescholarship.org For N¹,N¹-Didodecylpropane-1,3-diamine, DFT calculations provide fundamental insights into its chemical behavior. acs.orgnih.gov
Electronic Properties: DFT is used to calculate the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized on the nitrogen atoms, specifically their lone pair electrons, indicating these are the primary sites for electrophilic attack and coordination. The LUMO is generally distributed across the alkyl chains. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability. researchgate.net
Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness. These values help quantify the molecule's tendency to donate or accept electrons.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For this diamine, the MEP would show regions of negative potential (red/yellow) concentrated around the two nitrogen atoms, confirming them as the most likely sites for protonation and metal ion binding.
A representative table of DFT-calculated properties for a molecule like N¹,N¹-Didodecylpropane-1,3-diamine is shown below.
| Property | Calculated Value (Illustrative) | Significance |
| HOMO Energy | -5.8 eV | Energy of the highest electron-donating orbital; localized on N atoms. |
| LUMO Energy | +1.2 eV | Energy of the lowest electron-accepting orbital. |
| HOMO-LUMO Gap | 7.0 eV | Indicator of chemical stability and low reactivity. |
| Dipole Moment | 1.5 D | Measures the molecule's overall polarity. |
| Mulliken Charge on N¹ | -0.45 e | Indicates a partial negative charge, site for electrophilic attack. |
| Mulliken Charge on N³ | -0.52 e | Indicates a stronger partial negative charge on the primary amine. |
Prediction of Supramolecular Interactions and Assembly Behavior
As an amphiphilic molecule with two long hydrophobic dodecyl tails and a polar diamine headgroup, N¹,N¹-Didodecylpropane-1,3-diamine is expected to exhibit self-assembly behavior in aqueous environments. Computational methods, particularly Molecular Dynamics (MD) simulations, are instrumental in predicting and understanding these supramolecular phenomena. nih.govnih.gov
Using a properly parameterized force field, large-scale MD simulations can model the behavior of many diamine molecules in a water box. These simulations can predict:
Micelle Formation: At certain concentrations, the molecules are expected to aggregate into spherical or cylindrical micelles, with the hydrophobic dodecyl tails sequestered in the core and the polar diamine headgroups exposed to the water.
Bilayer and Vesicle Formation: Depending on the molecular geometry and conditions, the formation of more complex structures like bilayers or vesicles can also be investigated.
Intermolecular Forces: The simulations provide detailed information about the non-covalent interactions driving the assembly, primarily the hydrophobic effect that pushes the alkyl chains together and hydrogen bonding between the amine groups and water molecules. dntb.gov.ua
These predictive simulations are crucial for applications in drug delivery, material science, and surfactant technology, allowing for the rational design of molecules with specific self-assembly properties. nih.gov
Quantitative Structure-Property Relationship (QSPR) Studies on Diamine Derivatives
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their physical, chemical, or biological properties. For derivatives of N¹,N¹-Didodecylpropane-1,3-diamine, QSPR can be used to predict properties like corrosion inhibition efficiency, antimicrobial activity, or metal extraction capability without synthesizing and testing every compound. mdpi.com
A typical QSPR study involves:
Dataset Generation: A series of diamine derivatives is created in silico by systematically modifying the structure (e.g., changing alkyl chain length, adding functional groups).
Descriptor Calculation: A large number of molecular descriptors (numerical values that encode structural, electronic, or topological information) are calculated for each molecule using computational software.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to find the best correlation between a subset of descriptors and the property of interest.
The resulting QSPR model can then be used to predict the properties of new, untested diamine derivatives, guiding synthetic efforts toward molecules with optimized performance.
| Derivative (Modification from Parent) | LogP (Descriptor) | Polar Surface Area (Descriptor) | Predicted Property (e.g., Corrosion Inhibition %) |
| N¹,N¹-Dioctylpropane-1,3-diamine | 5.8 | 38.3 Ų | 85% |
| N¹,N¹-Didodecylpropane-1,3-diamine | 9.2 | 38.3 Ų | 92% |
| N¹,N¹-Dihexadecylpropane-1,3-diamine | 12.6 | 38.3 Ų | 95% |
| N¹-Dodecyl-N¹-methylpropane-1,3-diamine | 6.5 | 38.3 Ų | 88% |
Ligand-Metal Interaction Modeling and Energetics in Coordination Complexes
The propane-1,3-diamine moiety of N¹,N¹-Didodecylpropane-1,3-diamine makes it an excellent bidentate ligand, capable of forming stable chelate complexes with various metal ions. nih.govacs.org Computational modeling, primarily using DFT, is a key tool for studying the structure, stability, and bonding in these coordination complexes. rsc.orgmdpi.com
Theoretical investigations can provide detailed insights into:
Coordination Geometry: DFT calculations can accurately predict the geometry of the metal complex, such as the square-planar or tetrahedral arrangement around the metal center. mdpi.com
Binding Energetics: The strength of the metal-ligand interaction can be quantified by calculating the binding energy. This allows for a theoretical comparison of the ligand's affinity for different metal ions (e.g., Cu²⁺, Ni²⁺, Zn²⁺). nih.gov
Electronic Structure Analysis: Methods like Natural Bond Orbital (NBO) analysis can be used to probe the nature of the coordinate covalent bonds between the nitrogen lone pairs and the metal ion, detailing the extent of charge transfer and orbital overlap.
These computational models are invaluable for designing selective metal extractants, catalysts, and metallo-drugs by providing a fundamental understanding of the ligand-metal interactions. nih.gov
| Metal Ion | Coordination Geometry | Binding Energy (kcal/mol, Illustrative) | M-N¹ Bond Length (Å) | M-N³ Bond Length (Å) |
| Cu²⁺ | Distorted Square Planar | -45.2 | 2.01 | 1.99 |
| Ni²⁺ | Square Planar | -41.8 | 2.05 | 2.03 |
| Zn²⁺ | Tetrahedral | -35.5 | 2.10 | 2.08 |
| Pd²⁺ | Square Planar | -50.1 | 2.02 | 2.01 |
Viii. Advanced Research Methodologies and Instrumentation
Spectrophotometric Techniques for Concentration and Interaction Studies
Spectrophotometry, encompassing UV-Visible and fluorescence spectroscopy, serves as a fundamental tool for investigating the aggregation behavior and intermolecular interactions of N¹,N¹-Didodecylpropane-1,3-diamine. These techniques are primarily used to determine the critical aggregation concentration (CAC) or critical micelle concentration (CMC) and to probe the microenvironment of the self-assembled structures.
UV-Visible (UV-Vis) Spectroscopy: While N¹,N¹-Didodecylpropane-1,3-diamine itself does not possess a strong chromophore for direct UV-Vis analysis, this technique can be employed indirectly. By introducing a dye or probe molecule into the solution, changes in the dye's absorption spectrum as a function of the diamine concentration can signal the onset of aggregation. As the diamine molecules assemble into micelles or vesicles, the probe molecule may partition into the hydrophobic core of these structures, leading to a shift in its maximum absorbance wavelength (λ_max). Plotting this shift against the diamine concentration allows for the determination of the CAC.
Fluorescence Spectroscopy: This method offers higher sensitivity for studying molecular self-assembly. nih.gov A fluorescent probe, such as pyrene (B120774) or aniline, is introduced into the system. The fluorescence emission spectrum of pyrene, for instance, is highly sensitive to the polarity of its local environment. In an aqueous solution, pyrene exhibits a characteristic emission spectrum. When N¹,N¹-Didodecylpropane-1,3-diamine forms aggregates, pyrene preferentially moves into the nonpolar, hydrocarbon-like interior of these assemblies. This environmental change leads to a significant alteration in the vibrational fine structure of the pyrene emission spectrum. The ratio of the intensity of the first and third vibrational peaks (I₁/I₃) is monitored. A sharp decrease in the I₁/I₃ ratio with increasing diamine concentration indicates the formation of hydrophobic microdomains and is a reliable indicator of the CAC. Time-dependent fluorescence spectroscopy can further provide insights into the binding affinity and dissociation constants for interactions between the diamine assemblies and other molecules. montana.edu
These techniques are crucial for understanding the initial stages of self-assembly and the conditions under which N¹,N¹-Didodecylpropane-1,3-diamine forms larger, more complex structures.
Light Scattering and Small-Angle Scattering (SAXS/SANS) for Nanostructure Analysis
To elucidate the size, shape, and internal structure of the aggregates formed by N¹,N¹-Didodecylpropane-1,3-diamine, researchers employ light scattering and small-angle scattering techniques.
Dynamic Light Scattering (DLS): DLS is a non-invasive technique used to measure the hydrodynamic radius (R_h) of particles or aggregates in solution. By analyzing the time-dependent fluctuations in the intensity of scattered light, which arise from the Brownian motion of the particles, the diffusion coefficient can be determined. The Stokes-Einstein equation is then used to calculate the R_h. DLS is invaluable for determining the size of micelles or vesicles formed by N¹,N¹-Didodecylpropane-1,3-diamine and for monitoring how their size changes with concentration, temperature, or pH.
Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS): These powerful techniques provide detailed structural information about nanostructures in the size range of 1 to 100 nm. When a beam of X-rays or neutrons passes through a sample, it is scattered by the electrons (SAXS) or atomic nuclei (SANS) in the material. The resulting scattering pattern provides information on the size, shape, and internal arrangement of the scattering objects. For N¹,N¹-Didodecylpropane-1,3-diamine, SAXS and SANS can be used to:
Measure the dimensions of these aggregates, such as the radius of a micelle or the thickness of a vesicle bilayer.
Investigate the internal structure, including the packing of the alkyl chains and the thickness of different layers.
In a study on a similar self-assembling secondary amine salt, SAXS was used to investigate the detailed structure of nanotubes, revealing that the nanotube walls consisted of five distinct lipid bilayers with a precise repeat spacing of 57.8 Å. nih.gov Such data is critical for understanding the molecular packing and forces that govern the self-assembly process.
| Technique | Information Obtained | Typical Application for N¹,N¹-Didodecylpropane-1,3-diamine |
| DLS | Hydrodynamic radius (R_h), size distribution | Determining the size of micelles and vesicles in aqueous solution. |
| SAXS | Aggregate shape, size, internal structure (e.g., bilayer thickness) | Characterizing the morphology of self-assembled structures like vesicles or nanotubes. nih.gov |
| SANS | Similar to SAXS, but sensitive to isotopic substitution (e.g., H vs. D) | Probing core-shell structures by selectively deuterating parts of the molecule or solvent. |
Isotope Labeling Strategies for Mechanistic Investigations
Isotope labeling is a powerful methodology for elucidating reaction mechanisms and tracking the metabolic fate of molecules. chem-station.com By replacing specific atoms in N¹,N¹-Didodecylpropane-1,3-diamine with their heavier, stable isotopes (e.g., replacing ¹H with ²H (deuterium, D), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), researchers can follow the molecule through complex chemical or biological transformations.
Deuterium (²H) Labeling: Replacing C-H bonds with C-D bonds can introduce a significant kinetic isotope effect (KIE), where the reaction rate is altered due to the greater mass of deuterium. chem-station.comacs.org By observing the KIE at different positions in the molecule, the rate-determining step of a reaction can be identified. For example, if a reaction involves the cleavage of a C-H bond on one of the dodecyl chains, deuterating that specific position would slow the reaction down if that bond cleavage is part of the rate-limiting step. This strategy has been used to investigate the regioselective deuteration of β-amino C-H bonds in various N-alkylamine compounds. nih.gov
Nitrogen-15 (¹⁵N) Labeling: Since nitrogen is a key element in the diamine functionality, ¹⁵N labeling is particularly useful. nih.gov ¹⁵N is NMR-active (spin ½), and its signals can be clearly distinguished from the much more abundant ¹⁴N. This allows for the precise tracking of the nitrogen atoms. For instance, in studies of enzymatic degradation or biotransformation, ¹⁵N labeling can confirm whether the propane-1,3-diamine backbone remains intact or is cleaved. It can also be used to distinguish between the two nitrogen atoms in mechanistic studies of reactions involving the amine groups. researchgate.netacs.org
Carbon-13 (¹³C) Labeling: Similar to ¹⁵N, ¹³C labeling combined with ¹³C NMR spectroscopy can be used to trace the carbon skeleton of N¹,N¹-Didodecylpropane-1,3-diamine during chemical reactions, providing unambiguous evidence of bond formation and cleavage pathways.
These isotopic strategies provide a level of mechanistic detail that is often unattainable through other methods, offering clear insights into the dynamic processes involving the compound. researchgate.net
Electrochemical Methods for Redox Behavior and Surface Adsorption
Electrochemical techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are essential for studying the behavior of N¹,N¹-Didodecylpropane-1,3-diamine at solid-liquid interfaces, particularly its ability to form self-assembled monolayers (SAMs) on electrode surfaces.
Cyclic Voltammetry (CV): CV involves scanning the potential of an electrode and measuring the resulting current. It can be used to study the adsorption of N¹,N¹-Didodecylpropane-1,3-diamine onto a conductive surface, such as gold or glassy carbon. monash.edu When the diamine forms a monolayer on the electrode, it can block or passivate the surface, impeding the electron transfer of a redox probe (like [Fe(CN)₆]³⁻/⁴⁻ or [Ru(NH₃)₆]³⁺/²⁺) in the solution. The degree of blocking, observed as a decrease in the peak currents and an increase in the peak-to-peak separation of the redox probe, provides information about the packing density and integrity of the adsorbed layer. monash.edu
Electrochemical Impedance Spectroscopy (EIS): EIS measures the opposition of a system to the flow of alternating current as a function of frequency. For surface-adsorbed layers, EIS is highly sensitive to the properties of the monolayer. The data is often modeled using an equivalent circuit, which includes the charge transfer resistance (R_ct). An increase in R_ct upon the formation of a diamine monolayer indicates that the layer acts as a barrier to electron transfer. Studies on similar alkyl-diamines have shown that the blocking effect and R_ct value increase with the length of the alkyl chain, confirming the formation of a more compact and insulating layer. monash.edu
| Parameter | Technique | Finding for Alkyl-Diamine Monolayers | Reference |
| Blocking Effect | CV | Increased blocking of redox probes with longer alkyl chains, indicating more compact monolayers. | monash.edu |
| Charge Transfer Resistance (R_ct) | EIS | R_ct increases with alkyl chain length, confirming a greater barrier to electron transfer. | monash.edu |
| Surface Coverage | CV / EIS | Adsorption kinetics can be modeled (e.g., using the Langmuir isotherm) to quantify surface coverage. | monash.edu |
These methods are critical for applications where N¹,N¹-Didodecylpropane-1,3-diamine is used as a surface modifier, corrosion inhibitor, or a component in the fabrication of sensors and electronic devices. researchgate.net
Microscopic Imaging of Assembled Structures (e.g., Cryo-TEM, AFM)
Direct visualization of the nanostructures formed by N¹,N¹-Didodecylpropane-1,3-diamine is achieved through high-resolution microscopy techniques, primarily cryogenic transmission electron microscopy (Cryo-TEM) and atomic force microscopy (AFM).
Cryogenic Transmission Electron Microscopy (Cryo-TEM): This technique allows for the imaging of macromolecular structures in their native, hydrated state. A thin film of the aqueous solution containing the diamine assemblies is rapidly frozen in liquid ethane, vitrifying the water and trapping the structures without the formation of ice crystals that would otherwise destroy them. The frozen sample is then imaged in a TEM at cryogenic temperatures. Cryo-TEM can reveal the morphology of aggregates with exceptional detail. For N¹,N¹-Didodecylpropane-1,3-diamine, this method would be ideal for visualizing vesicles, confirming their lamellarity (single or multilamellar), and observing other structures like micelles or nanotubes. biorxiv.org Studies on similar cationic lipids have used cryo-TEM to identify diverse structures including vesicles, disc-shaped micelles, and worm-like micelles within the same formulation. biorxiv.org
Together, these microscopy techniques provide unambiguous visual evidence of the size, shape, and organization of the supramolecular structures formed by N¹,N¹-Didodecylpropane-1,3-diamine, complementing the data obtained from scattering and spectroscopic methods.
Ix. Future Perspectives and Emerging Research Avenues for N1,n1 Didodecylpropane 1,3 Diamine
Design and Synthesis of Next-Generation Functional Materials Based on Diamine Scaffolds
The propane-1,3-diamine backbone is a fundamental building block in polymer chemistry, notably in the synthesis of polyamides. nih.govalderbioinsights.co.ukresearchgate.netnjtech.edu.cn The incorporation of N1,N1-didodecylpropane-1,3-diamine as a monomer or functionalizing agent is a promising avenue for the creation of novel polymers with tailored properties. The long dodecyl chains can impart hydrophobicity, flexibility, and unique self-assembly characteristics to the resulting materials.
Future research could focus on:
Novel Polyamides and Polyurethanes: Exploration of copolymerization of N1,N1-didodecylpropane-1,3-diamine with various dicarboxylic acids or diisocyanates to produce polyamides and polyurethanes with enhanced thermal stability, mechanical properties, and processability.
Functionalized Nanomaterials: The primary and secondary amine groups can serve as reactive sites for grafting the molecule onto the surface of nanomaterials like graphene oxide or silica (B1680970) nanoparticles. researchgate.net This could lead to the development of novel nanocomposites with applications in areas such as lubrication, coatings, and reinforcement of polymer matrices. The dodecyl chains would enhance the dispersion of these nanoparticles in non-polar media.
Self-Healing Materials: The potential for N1,N1-didodecylpropane-1,3-diamine to participate in dynamic covalent bonding or supramolecular interactions could be harnessed to design self-healing polymers and coatings.
| Potential Functional Material | Precursor/Scaffold | Key Property Conferred by N | Potential Application |
| Specialty Polyamides | Diamine monomer | Hydrophobicity, flexibility, altered melting point | High-performance textiles, engineering plastics |
| Graphene-based Nanocomposites | Graphene oxide | Enhanced dispersion in organic matrices | Advanced lubricants, reinforced polymers |
| Self-Assembling Thin Films | Amphiphilic diamine | Ordered molecular packing | Nanolithography, surface modification |
Integration with Biological Systems for Advanced Bionanotechnology
The amphiphilic nature of N1,N1-didodecylpropane-1,3-diamine makes it a prime candidate for applications at the interface of chemistry and biology. Its ability to self-assemble and interact with biological membranes opens up exciting possibilities in bionanotechnology. rsc.orgnih.govnih.gov
Emerging research avenues include:
Drug Delivery Systems: The molecule's structure is conducive to the formation of micelles or vesicles in aqueous environments, which could encapsulate hydrophobic drug molecules. mdpi.comnih.gov The positively chargeable diamine headgroup could facilitate interaction with negatively charged cell membranes, potentially enhancing drug uptake.
Gene Transfection: Cationic lipids are widely used as non-viral vectors for gene delivery. The protonatable amines in N1,N1-didodecylpropane-1,3-diamine could electrostatically bind to negatively charged nucleic acids, and the lipid chains could facilitate passage through the cell membrane.
Biomimetic Membranes: As a component in synthetic lipid bilayers, this diamine could be used to create robust and functional biomimetic membranes for studying membrane proteins or as platforms for biosensors. The long alkyl chains would contribute to the stability of such structures. rsc.org
Development of Sustainable Synthesis and Application Strategies
With a growing emphasis on green chemistry, the development of sustainable routes for the synthesis and application of N1,N1-didodecylpropane-1,3-diamine is a critical future perspective. Current industrial production of many diamines relies on petroleum-based feedstocks. nih.gov
Future research will likely focus on:
Bio-based Synthesis: Exploring enzymatic or microbial pathways for the synthesis of long-chain diamines from renewable resources like fatty acids or their derivatives. nih.govalderbioinsights.co.ukresearchgate.netnjtech.edu.cn This would significantly reduce the environmental footprint of its production.
Catalytic Amination of Bio-derived Feedstocks: Developing efficient catalytic systems for the direct amination of bio-based long-chain alcohols or aldehydes to produce N1,N1-didodecylpropane-1,3-diamine and related compounds.
Biodegradable Materials: Investigating the biodegradability of polymers and materials derived from N1,N1-didodecylpropane-1,3-diamine. Its aliphatic structure suggests potential for enzymatic degradation, which would be advantageous for applications where environmental persistence is a concern.
| Sustainability Aspect | Current Approach | Future Direction | Potential Impact |
| Feedstock | Petroleum-based | Renewable (e.g., plant oils) | Reduced carbon footprint |
| Synthesis | Multi-step chemical synthesis | Biocatalysis, direct amination | Lower energy consumption, less waste |
| End-of-Life | Landfill, incineration | Biodegradation | Reduced plastic pollution |
Advanced Theoretical Modeling for Predictive Material Design and Performance
Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and optimization of new materials. For a molecule with the complexity of N1,N1-didodecylpropane-1,3-diamine, theoretical modeling can provide invaluable insights.
Future research directions in this area include:
Molecular Dynamics Simulations: Simulating the self-assembly of N1,N1-didodecylpropane-1,3-diamine in various solvents to predict the morphology and stability of resulting aggregates like micelles and vesicles. rsc.org These simulations can also model the interaction of these aggregates with drug molecules or biological membranes.
Quantum Chemical Calculations: Using density functional theory (DFT) and other methods to understand the electronic structure and reactivity of the molecule. This can aid in the design of new catalysts based on this diamine scaffold and predict its interaction with metal ions.
Quantitative Structure-Property Relationship (QSPR) Studies: Developing models that correlate the molecular structure of polymers derived from N1,N1-didodecylpropane-1,3-diamine with their macroscopic properties. This would enable the predictive design of materials with specific performance characteristics.
Exploration of New Catalytic and Recognition Phenomena
The presence of two amine functionalities in a flexible propane-1,3-diamine scaffold suggests potential applications in catalysis and molecular recognition.
Emerging research could explore:
Organocatalysis: The 1,3-diamine moiety is a known motif in organocatalysts for various asymmetric reactions. nih.govacs.org N1,N1-didodecylpropane-1,3-diamine could be used as a precursor for novel chiral catalysts, where the long alkyl chains might influence solubility and create a specific steric environment around the catalytic center.
Metal Complexation and Catalysis: The diamine can act as a bidentate ligand for a wide range of metal ions. The resulting metal complexes could be investigated for their catalytic activity in reactions such as oxidation, reduction, and carbon-carbon bond formation.
Molecular Recognition and Sensing: The ability of the diamine headgroup to form hydrogen bonds, coupled with the hydrophobic interactions of the dodecyl chains, could be exploited for the selective recognition of specific guest molecules. nih.govnih.gov This could form the basis for new chemical sensors or separation technologies.
Q & A
Basic Research Questions
Q. What safety protocols are essential when handling N~1~,N~1~-Didodecylpropane-1,3-diamine in laboratory settings?
- Methodological Answer : Safety protocols include using personal protective equipment (PPE) such as nitrile gloves and lab coats, working in a fume hood to prevent inhalation, and avoiding skin contact. In case of exposure, immediately rinse skin with water for 15 minutes and seek medical attention. Safety data sheets (SDS) emphasize storing the compound in a cool, dry place away from oxidizers and acids .
Q. Which analytical techniques are recommended for confirming the structural integrity of N~1~,N~1~-Didodecylpropane-1,3-diamine post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying amine group positions and alkyl chain conformation. Mass spectrometry (MS) confirms the molecular weight (299.54 g/mol, CAS 2372-82-9), while High-Performance Liquid Chromatography (HPLC) assesses purity. Cross-referencing with SDS-reported molecular formulas (C₁₈H₄₁N₃) ensures accuracy .
Q. How should researchers prepare N~1~,N~1~-Didodecylpropane-1,3-diamine solutions to ensure stability during experiments?
- Methodological Answer : Dissolve the compound in non-polar solvents (e.g., chloroform or hexane) due to its hydrophobic dodecyl chains. Avoid aqueous solutions unless using surfactants. Store solutions under inert gas (e.g., nitrogen) to prevent amine oxidation. Stability tests under varying pH and temperature conditions are advised to validate experimental conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
